molecular formula C9H18OS B13110051 2-(3-Methoxypropyl)thiane CAS No. 62737-94-4

2-(3-Methoxypropyl)thiane

Cat. No.: B13110051
CAS No.: 62737-94-4
M. Wt: 174.31 g/mol
InChI Key: ISWLHRPZRSDPTP-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)tetrahydro-2H-thiopyran is a chemical compound with the molecular formula C9H19NOS It is a derivative of tetrahydrothiopyran, featuring a methoxypropyl group attached to the thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with 3-methoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for 2-(3-methoxypropyl)tetrahydro-2H-thiopyran are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)tetrahydro-2H-thiopyran can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxypropyl)tetrahydro-2H-thiopyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran: The parent compound without the methoxypropyl group.

    2-(3-chloropropyl)tetrahydro-2H-thiopyran: A similar compound with a chloro group instead of a methoxy group.

    2-(3-hydroxypropyl)tetrahydro-2H-thiopyran: A derivative with a hydroxy group.

Uniqueness

2-(3-methoxypropyl)tetrahydro-2H-thiopyran is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

62737-94-4

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-(3-methoxypropyl)thiane

InChI

InChI=1S/C9H18OS/c1-10-7-4-6-9-5-2-3-8-11-9/h9H,2-8H2,1H3

InChI Key

ISWLHRPZRSDPTP-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CCCCS1

Origin of Product

United States

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